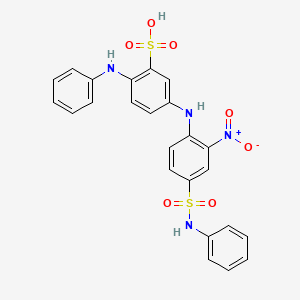
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indole ring, azo linkage, and sulfonyl group, making it a versatile molecule in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with 2,5-dichloroaniline in the presence of a diazonium salt, forming the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using chlorosulfonic acid, introducing the sulfonyl group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.
科学研究应用
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic structures.
Azo Compounds: Molecules with azo linkages but varying substituents on the aromatic rings.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is unique due to its combination of an indole ring, azo linkage, and sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
72968-75-3 |
|---|---|
分子式 |
C22H17Cl2N4NaO5S2 |
分子量 |
575.4 g/mol |
IUPAC 名称 |
sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1 |
InChI 键 |
CRRRYPHVCHHMIQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)






![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
